Methanone, (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-

Übersicht

Beschreibung

BPR-0L075, auch bekannt als 6-Methoxy-3-(3’,4’,5’-trimethoxybenzoyl)-1H-indol, ist eine neuartige synthetische Indolverbindung. Es wurde durch Forschung entdeckt, die darauf abzielte, neue Mikrotubuli-Inhibitoren zu identifizieren. BPR-0L075 hemmt die Tubulinpolymerisation, indem es an die Colchicin-Bindungsstelle von Tubulin bindet, was es zu einem starken Antimitotikum macht. Diese Verbindung hat eine signifikante zytotoxische Aktivität gegen verschiedene humane Tumorzelllinien gezeigt, mit IC50-Werten im einstelligen Nanomolarbereich .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

BPR-0L075 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kondensation von 6-Methoxyindol mit 3,4,5-Trimethoxybenzoylchlorid beinhalten. Die Reaktion findet typischerweise in Gegenwart einer Base wie Triethylamin statt, die die Bildung des gewünschten Produkts erleichtert. Die Reaktionsbedingungen beinhalten oft das Rückflussieren der Reaktanten in einem geeigneten Lösungsmittel, wie z. B. Dichlormethan, für mehrere Stunden, um eine vollständige Umwandlung sicherzustellen .

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für BPR-0L075 nicht umfassend dokumentiert sind, folgt die Synthese wahrscheinlich ähnlichen Prinzipien wie die Laborpräparation. Der Prozess würde die Skalierung der Reaktionsbedingungen und die Optimierung von Parametern wie Temperatur, Lösungsmittel und Reaktionszeit beinhalten, um hohe Ausbeuten und Reinheit zu erreichen. Die industrielle Produktion kann auch fortschrittliche Reinigungsverfahren wie Säulenchromatographie oder Umkristallisation integrieren, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

BPR-0L075 unterliegt hauptsächlich Reaktionen, die mit seiner Rolle als Mikrotubuli-Inhibitor zusammenhängen. Diese Reaktionen beinhalten:

Bindung an Tubulin: BPR-0L075 bindet an die Colchicin-Bindungsstelle von Tubulin, verhindert die Tubulinpolymerisation und führt zur Destabilisierung von Mikrotubuli.

Induktion von Apoptose: Die Verbindung induziert Apoptose in Krebszellen durch die Aktivierung der Caspase-3-Kaskade und die Störung des mitochondrialen Membranpotentials.

Häufige Reagenzien und Bedingungen

Reagenzien: Häufige Reagenzien, die bei der Synthese von BPR-0L075 verwendet werden, umfassen 6-Methoxyindol, 3,4,5-Trimethoxybenzoylchlorid und Triethylamin.

Hauptprodukte

Das Hauptprodukt der Synthese ist BPR-0L075 selbst, das nach der Reinigung erhalten wird. Die Verbindung zeichnet sich durch ihre Fähigkeit aus, die Tubulinpolymerisation zu hemmen und Apoptose in Krebszellen zu induzieren .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

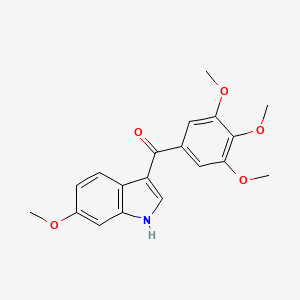

- IUPAC Name : (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone

- CAS Number : 86893-12-1

- Molecular Formula : C19H19NO5

- Molecular Weight : 341.36 g/mol

The structure of this compound features an indole moiety linked to a trimethoxyphenyl group via a carbonyl group, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methanone derivatives. For instance, a study evaluated the in vivo cytotoxic activity of a related compound and demonstrated significant anticancer effects against various cancer cell lines. The mechanism of action involved the induction of apoptosis and inhibition of cancer cell proliferation through modulation of key signaling pathways such as NF-κB and STAT3 .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicated that methanone derivatives could reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α in animal models treated with cisplatin, a common chemotherapeutic agent known for its side effects . This suggests that methanone may serve as an adjunct therapy to mitigate the adverse effects of chemotherapy.

Case Study 1: Anticancer Efficacy

A study published in Nature explored the protective activities of methanone derivatives against cisplatin-induced organ damage in rodents. The results showed that treatment with these compounds normalized biochemical markers and reduced oxidative stress markers significantly compared to control groups. The study utilized molecular docking techniques to predict binding interactions with target proteins involved in inflammation and cancer progression .

| Parameter | Control Group | Cisplatin Group | Cisplatin + Methanone Group |

|---|---|---|---|

| Malondialdehyde (MDA) Levels | Low | High | Moderate |

| Glutathione Peroxidase Activity | Normal | Decreased | Increased |

| COX-2 Expression | Normal | High | Low |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how methanone derivatives modulate inflammatory pathways. The study employed flow cytometry to assess the impact on T-cell populations, revealing a decrease in CD4+ T-cells associated with inflammation when treated with methanone compared to untreated groups . This highlights its potential utility in managing inflammatory conditions alongside cancer therapy.

Wirkmechanismus

BPR-0L075 exerts its effects by binding to the colchicine-binding site of tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase and the formation of abnormal mitotic spindles. The compound subsequently triggers apoptosis through the activation of the caspase-3 cascade, perturbation of mitochondrial membrane potential, and phosphorylation of Bcl-2 .

Vergleich Mit ähnlichen Verbindungen

BPR-0L075 ist unter den Mikrotubuli-Inhibitoren aufgrund seiner starken zytotoxischen Aktivität und seiner Fähigkeit, die Multiresistenz gegen Medikamente zu überwinden, einzigartig. Ähnliche Verbindungen umfassen:

BPR-0L075 zeichnet sich durch seine starke Aktivität gegen eine breite Palette von Krebszelllinien und sein Potenzial aus, zu einem therapeutischen Mittel für medikamentenresistente Krebsarten entwickelt zu werden .

Biologische Aktivität

Methanone, specifically (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an indole moiety and a trimethoxyphenyl group. The molecular formula is , and it has a CAS number of 613679-11-1. The presence of methoxy groups is believed to enhance its biological activity.

Anticancer Properties

Research has indicated that methanone derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values as low as 0.075 µM in MCF-7 breast cancer cells, indicating strong growth inhibition .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.075 | Microtubule destabilization |

| Compound B | MDA-MB-231 | 0.620 | Induction of apoptosis |

| Methanone | Various | TBD | TBD |

The mechanisms through which methanone exerts its biological effects are still under investigation. However, it is suggested that the compound may act as a microtubule-destabilizing agent, similar to other known anticancer drugs . This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of methanone and its derivatives:

- Synthesis and Evaluation : A study synthesized various methanone derivatives and evaluated their biological activities. The results indicated that modifications on the indole or phenyl rings could significantly enhance antiproliferative activity against cancer cell lines .

- Molecular Modeling : Molecular docking studies have been employed to predict the interaction of methanone with target proteins involved in cancer progression. These studies suggest that methanone could effectively bind to tubulin, thereby disrupting microtubule formation .

- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety and efficacy of methanone in animal models. These studies are crucial for understanding the potential therapeutic applications of this compound .

Eigenschaften

IUPAC Name |

(6-methoxy-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-22-12-5-6-13-14(10-20-15(13)9-12)18(21)11-7-16(23-2)19(25-4)17(8-11)24-3/h5-10,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJVBXKFBQNDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210285 | |

| Record name | BPR-0L075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613679-11-1 | |

| Record name | BPR-0L075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613679111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BPR-0L075 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BPR-0L075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BPR-0L075 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W918223VQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.